molecular formula C27H26N2O2 B2760945 2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 732269-10-2

2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No.: B2760945
CAS No.: 732269-10-2
M. Wt: 410.517
InChI Key: NLISTZKOAVDMJS-UHFFFAOYSA-N
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Description

2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes cyano, methoxy, and trimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include aldehydes, amines, and cyanide sources. Reaction conditions may involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities. Quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups present in the compound.

    Substitution: The methoxy and trimethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: Researchers investigate the compound’s biological activity, including its potential as an inhibitor or activator of specific enzymes or receptors.

    Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-18-8-10-22(11-9-18)17-31-25-7-5-6-23(15-25)14-24(16-28)27(30)29-26-20(3)12-19(2)13-21(26)4/h5-15H,17H2,1-4H3,(H,29,30)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLISTZKOAVDMJS-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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